molecular formula C18H25N3 B6318410 Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179055-67-5

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318410
CAS No.: 179055-67-5
M. Wt: 283.4 g/mol
InChI Key: ORTCPPYMPOUGDF-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a chemical building block with the molecular formula C18H25N3 and a molecular weight of 283.42 g/mol . It is assigned CAS Number 179055-67-5 . This compound is part of a unique collection of novel, primarily heterocyclic molecules aimed at the drug discovery and biotechnology sectors . It serves as a valuable intermediate in organic synthesis and parallel synthesis programs, where it can be used to generate diverse compound libraries for screening . The compound is supplied with a guaranteed purity of 95% or higher . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[4-(2-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-21-18(12-13-20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTCPPYMPOUGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

A widely reported method involves the synthesis of 4-(2-methyl-2H-pyrazol-3-yl)-benzyl chloride as a key intermediate. This intermediate is subsequently subjected to nucleophilic substitution with cycloheptylamine under basic conditions.

Synthesis of 4-(2-Methyl-2H-pyrazol-3-yl)-benzyl Chloride

The pyrazole ring is constructed via cyclization of a 1,3-diketone precursor with methylhydrazine. For example, 4-acetylbenzaldehyde undergoes condensation with methylhydrazine in ethanol at 80°C for 12 hours, yielding 4-(2-methyl-2H-pyrazol-3-yl)-benzaldehyde. This aldehyde is then reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol, followed by chlorination with thionyl chloride (SOCl2) to produce the benzyl chloride derivative.

Amination with Cycloheptylamine

The benzyl chloride intermediate reacts with cycloheptylamine in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (K2CO3) as a base. This step achieves a yield of 65%, with the product purified via column chromatography using a cyclohexane/ethyl acetate gradient.

Key Data:

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield65%

Reductive Amination of Pyrazole-Substituted Benzaldehyde

An alternative route employs reductive amination to directly couple 4-(2-methyl-2H-pyrazol-3-yl)-benzaldehyde with cycloheptylamine.

Aldehyde Preparation

The aldehyde is synthesized via oxidation of 4-(2-methyl-2H-pyrazol-3-yl)-benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Reductive Coupling

The aldehyde is reacted with cycloheptylamine in methanol at room temperature for 24 hours, with sodium cyanoborohydride (NaBH3CN) as the reducing agent. This method affords a moderate yield of 58%, requiring subsequent purification via recrystallization from ethanol.

Key Data:

ParameterValue
Reducing AgentNaBH3CN
SolventMethanol
TemperatureRoom Temperature
Yield58%

Comparative Analysis of Methodologies

The nucleophilic substitution route offers higher yields (65%) but demands stringent control over reaction conditions to minimize byproducts such as dialkylation or elimination. In contrast, reductive amination provides a milder pathway but suffers from lower efficiency due to competing imine formation.

Table 1: Comparison of Synthesis Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh yield, scalableRequires toxic solvents (DMF)65
Reductive AminationMild conditionsLower yield, longer reaction58

Optimization Strategies and Catalytic Innovations

Silver-Catalyzed Coupling Reactions

Recent advancements leverage silver nitrate (AgNO3) as a catalyst in the Arndt-Eistert reaction to enhance the efficiency of carbocation intermediates during benzyl chloride amination. This approach reduces reaction times to 6 hours while maintaining yields above 60%.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C accelerates the cyclization of methylhydrazine with diketones, completing pyrazole ring formation in 30 minutes instead of 12 hours.

Spectroscopic Characterization and Quality Control

The final product is characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity.

Table 2: Spectroscopic Data

Compound1H^1H-NMR (δ, ppm)MS (m/z)
4-(2-Methyl-2H-pyrazol-3-yl)-benzyl chloride7.8 (d, 2H), 7.5 (d, 2H), 4.6 (s, 2H)221.1 [M+H]+^+
Cycloheptyl-[4-(2-Me-pyrazol-3-yl)-benzyl]-amine3.7 (s, 2H), 2.9 (m, 1H)269.4 [M+H]+^+

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution method is preferred due to its compatibility with continuous flow reactors. However, solvent recovery systems must be implemented to mitigate environmental impacts from DMF usage .

Chemical Reactions Analysis

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cycloheptyl positions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine typically involves several key steps:

  • Formation of the Pyrazole Ring :
    • Method : Cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
    • Conditions : Acidic or basic environments to facilitate ring formation.
  • Attachment of the Benzyl Group :
    • Method : Nucleophilic substitution using benzyl halides.
    • Conditions : Basic conditions to promote the reaction.
  • Introduction of the Cycloheptyl Group :
    • Method : Friedel-Crafts alkylation using cycloheptyl chloride.
    • Conditions : Presence of a Lewis acid catalyst to enhance reactivity.

Chemical Reactions

This compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction to form reduced derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Engages in nucleophilic substitution at functional groups, allowing for further derivatization.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and create novel materials.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.

Medicine

The compound is being investigated for its therapeutic potential due to its structural features that may interact with specific biological targets. Preliminary studies suggest that it could be useful in developing treatments for diseases such as cancer and infections.

Industry

In industrial applications, this compound is utilized in the production of new materials and as a precursor in various chemical processes. Its unique properties make it valuable in developing innovative chemical solutions.

Case Studies

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a notable inhibition zone, suggesting strong antibacterial properties.
  • Anticancer Research :
    • In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, leading to apoptosis. These findings support further investigation into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Feasibility : Compound 18 (62% yield) and APY7 (74% yield) demonstrate higher efficiency compared to N-cyclopropyl-3-methylpyrazole (17.9%), highlighting the impact of reaction design (e.g., microwave vs. conventional heating) .
  • Substituent Effects : Bulky groups (e.g., cycloheptyl) may reduce yields due to steric hindrance, as seen in low-yield analogs like compound 21 (2.1%) from .
  • Heterocyclic Diversity : The target compound’s benzyl-pyrazole motif contrasts with fused systems (e.g., cyclopenta[c]pyrazole in ), which could alter solubility and bioactivity.

Physicochemical and Pharmacological Insights

  • Biological Relevance : Pyrazole-containing compounds (e.g., ) are frequently explored for antiproliferative or kinase inhibitory activity. The target compound’s benzylamine core may align with mTOR or autophagy modulation observed in analogs like N-(1-benzylpyrazole)benzamides .
  • Spectroscopic Validation : Analogs in and were characterized via $ ^1H $ NMR and HRMS, suggesting similar analytical protocols for the target compound .

Biological Activity

Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N3, with a molecular weight of 337.5 g/mol. The compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 2-methyl-2H-pyrazol-3-yl group. This unique structural arrangement contributes to its distinct chemical and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
  • Attachment of the Benzyl Group : Introduced through nucleophilic substitution using benzyl halides.
  • Cycloheptyl Group Introduction : Achieved via Friedel-Crafts alkylation with cycloheptyl chloride in the presence of Lewis acid catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing pyrazole moieties often exhibit significant cytotoxicity against various cancer cell lines by disrupting cellular processes such as apoptosis and cell cycle progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • IC50 Values : In vitro assays demonstrate that related pyrazole derivatives exhibit IC50 values ranging from 1.82 to 5.55 μM against multiple cancer cell lines, including HCT-116, HePG-2, and MCF-7. These values indicate potent cytotoxic effects, often surpassing those observed with standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Some derivatives exhibit significant antimicrobial activity against both bacterial and fungal strains. For instance, certain pyrazole derivatives showed minimum inhibitory concentration (MIC) values between 31.25 and 250 µg/mL against pathogenic microorganisms .

Research Findings and Case Studies

Study Findings
Study ADemonstrated strong anticancer activity with IC50 values as low as 1.82 μM against various cancer cell lines .
Study BEvaluated antimicrobial efficacy showing MIC values as low as 31.25 µg/mL against Candida albicans and other pathogens .
Study CInvestigated structure–activity relationships revealing that the pyrazole moiety is crucial for cytotoxic activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrazole-containing benzyl halides and cycloheptylamine derivatives. Key steps include:

  • Use of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst for Ullmann-type coupling reactions, which facilitate aryl-amine bond formation .
  • Optimization of reaction temperature (e.g., 35°C for 48 hours) and solvent selection (e.g., dimethyl sulfoxide, DMSO) to improve yield .
  • Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm the cycloheptyl and pyrazole substituents. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while cycloheptyl methylenes appear at δ 1.2–2.0 ppm .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z calculated for C₂₀H₂₇N₃: 309.22 [M+H]⁺) .
  • X-ray crystallography : Use SHELXL for refinement to resolve structural ambiguities, particularly for flexible cycloheptyl groups .

Advanced Research Questions

Q. How can researchers address low yields in the Buchwald-Hartwig amination step during synthesis?

  • Methodological Answer : Low yields often stem from inefficient catalyst systems. To optimize:

  • Screen palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., XPhos) to enhance cross-coupling efficiency .
  • Employ microwave-assisted synthesis (e.g., 150°C for 1 hour) to accelerate reaction kinetics and reduce side-product formation .
  • Monitor reaction progress via TLC or LC-MS to identify intermediate bottlenecks .

Q. How to resolve contradictory crystallographic data when dealing with flexible cycloheptyl groups?

  • Methodological Answer : Flexible moieties complicate electron density maps. Strategies include:

  • Collecting high-resolution data (<1.0 Å) to improve model accuracy.
  • Using SHELXL’s restraints (e.g., DFIX, FLAT) to maintain reasonable geometry for disordered cycloheptyl conformers .
  • Validating against NMR data (e.g., NOESY) to confirm spatial arrangements .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

  • Methodological Answer : Prioritize assays aligned with pyrazole-amine bioactivity:

  • Kinase inhibition profiling : Use TR-FRET-based assays (e.g., LanthaScreen™) to screen against kinase panels (e.g., EGFR, MAPK) .
  • Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to correlate structural features (e.g., 2-methylpyrazole) with activity .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets .

Q. Which QSAR parameters are critical for predicting the compound’s biological activity?

  • Methodological Answer : Key descriptors include:

  • Lipophilicity (logP) : Optimize via substituent modifications (e.g., fluorination of the benzyl group) to enhance membrane permeability .
  • Hydrogen-bond donors/acceptors : The pyrazole N-atoms and amine group influence target interactions .
  • Steric parameters (e.g., TPSA) : A polar surface area <90 Ų improves blood-brain barrier penetration for CNS targets .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and crystallography data regarding substituent orientation?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution vs. solid-state:

  • Compare NOESY correlations (solution) with X-ray torsional angles (solid-state) to identify conformational flexibility.
  • Use variable-temperature NMR to probe rotational barriers of the cycloheptyl group .

Key Notes for Experimental Design

  • Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. cycloheptylamine) and moisture-sensitive conditions for Cu-catalyzed steps .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .

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